1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine is an organic compound characterized by its unique structure, which includes a cyano group, a difluoromethyl group, and a hydrazine moiety attached to a phenyl ring. Its molecular formula is CHFN, and it has gained attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science.
The compound is synthesized primarily from 4-cyano-3-(difluoromethyl)benzaldehyde and hydrazine hydrate. This synthesis process has been documented in various chemical literature, highlighting its relevance in research and industrial applications.
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine belongs to the class of hydrazines, which are organic compounds containing the functional group -N-N-. It is classified based on its functional groups as a hydrazine derivative with additional substituents that enhance its chemical reactivity and potential biological activity.
The synthesis of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine typically involves the following steps:
The reaction mechanism can be summarized as follows:
The molecular structure of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine can be represented as follows:
The compound features a phenyl ring substituted with a cyano group and a difluoromethyl group, which significantly influences its chemical properties and reactivity.
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine involves its ability to participate in various nucleophilic and electrophilic reactions due to the presence of reactive functional groups. The cyano group enhances electrophilicity, making it susceptible to nucleophilic attack, while the hydrazine moiety can act as a nucleophile in substitution reactions.
Property | Value |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 183.16 g/mol |
IUPAC Name | 2-(difluoromethyl)-4-hydrazinylbenzonitrile |
InChI Key | VLMNFTVPSYNQFU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1NN)C(F)F)C#N |
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine has notable applications in:
Research continues into its potential uses in various fields, including agrochemicals and dyes due to its reactive nature and structural characteristics.
The condensation of 1-(4-cyano-3-(difluoromethyl)phenyl)hydrazine with carbonyl compounds proceeds via a nucleophilic addition-elimination mechanism without requiring metal catalysts. The electron-withdrawing cyano (–C≡N) and difluoromethyl (–CF₂H) substituents on the phenyl ring significantly modulate the hydrazine group's nucleophilicity. The initial step involves the nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and water elimination yield the hydrazone product. This process is thermodynamically favorable at room temperature due to:
Solvent choice critically influences reaction rate and hydrazone yield in catalyst-free systems. Binary solvent mixtures containing water with polar aprotic co-solvents optimize both solubility and kinetics:
Table 1: Solvent System Performance for Hydrazone Synthesis
Water:Co-solvent Ratio | Co-solvent | Reaction Rate (M⁻¹min⁻¹) | Equilibrium Yield (%) |
---|---|---|---|
7:3 | DMSO | 0.48 | 98 |
8:2 | THF | 0.29 | 92 |
9:1 | Acetonitrile | 0.15 | 85 |
Neat Ethanol | - | 0.21 | 78 |
Key findings:
Continuous flow technology enables high-yield, safe synthesis of 1-(4-cyano-3-(difluoromethyl)phenyl)hydrazine from its aniline precursor. The optimized three-stage flow process comprises:
Table 2: Flow Reactor Optimization Parameters
Parameter | Batch Process | Initial Flow | Optimized Flow |
---|---|---|---|
Reaction Time | 8 hours | 30 min | 7 min |
Temperature Control | ±5°C | ±1°C | ±0.5°C |
Diazonium Accumulation | High (Risk) | Moderate | Negligible |
Isolated Yield | 65% | 82% | 94% |
Productivity | 5 g/day | 200 g/day | 1.2 kg/day |
Key advantages:
Acidic additives are indispensable for stabilizing reactive intermediates during flow synthesis:
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: